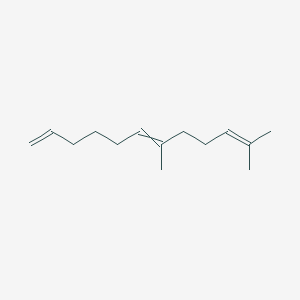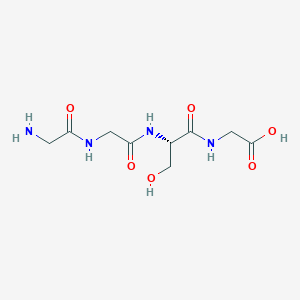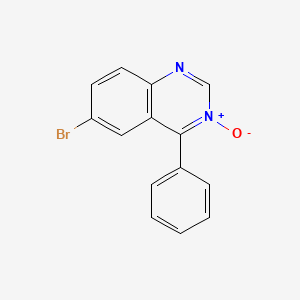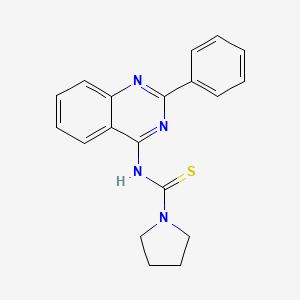![molecular formula C27H47NO2S B14251854 N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide CAS No. 400024-28-4](/img/structure/B14251854.png)
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is a complex organic compound characterized by its unique structure, which includes a decyl chain, a hydroxyphenyl group, and a sulfanyl group attached to an undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide typically involves multiple steps. One common method includes the reaction of decylamine with 11-bromo-1-undecanol to form N-decyl-11-hydroxyundecanamide. This intermediate is then reacted with 4-hydroxybenzenethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as surfactants or polymers.
Wirkmechanismus
The mechanism by which N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, while the sulfanyl group could participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Decyl-11-[(4-methoxyphenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-chlorophenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-nitrophenyl)sulfanyl]undecanamide
Uniqueness
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
400024-28-4 |
|---|---|
Molekularformel |
C27H47NO2S |
Molekulargewicht |
449.7 g/mol |
IUPAC-Name |
N-decyl-11-(4-hydroxyphenyl)sulfanylundecanamide |
InChI |
InChI=1S/C27H47NO2S/c1-2-3-4-5-6-10-13-16-23-28-27(30)18-15-12-9-7-8-11-14-17-24-31-26-21-19-25(29)20-22-26/h19-22,29H,2-18,23-24H2,1H3,(H,28,30) |
InChI-Schlüssel |
MGYJWFWNYCXCBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCCCSC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)

![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)


![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
